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Abstract
2-Chloro-5-methoxypyridin-4-amine is a highly functionalized heterocyclic compound of

significant interest to the pharmaceutical and agrochemical industries. Its unique electronic and

steric profile, dictated by the interplay between the pyridine nitrogen, a chloro leaving group, an

electron-donating amine, and a methoxy substituent, offers a versatile platform for synthetic

diversification. This guide provides a detailed analysis of the compound's reactivity, focusing on

the principal pathways of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed

cross-coupling reactions. We will explore the mechanistic underpinnings of these

transformations, provide field-proven experimental protocols, and discuss the strategic

application of this building block in the synthesis of complex molecules, thereby offering

researchers and drug development professionals a comprehensive resource for leveraging its

synthetic potential.

Introduction: A Versatile Heterocyclic Scaffold
The pyridine core is a ubiquitous motif in medicinal chemistry, valued for its ability to engage in

hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for a phenyl

ring. 2-Chloro-5-methoxypyridin-4-amine (CAS No. 1227586-39-1) emerges as a particularly

valuable building block due to its strategic placement of four distinct functional and structural

elements on this privileged core.[1]
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The Pyridine Ring: The nitrogen atom profoundly influences the ring's electronics, creating

an electron-deficient (π-deficient) system that activates adjacent positions for specific

reaction types.

C2-Chloride: A versatile leaving group, it is the primary site for nucleophilic displacement and

metal-catalyzed cross-coupling reactions.

C4-Amine: A strong electron-donating group that modulates the ring's reactivity and provides

a handle for further derivatization (e.g., acylation, alkylation).

C5-Methoxy: An additional electron-donating group that influences the regioselectivity of

reactions and can be a site for late-stage modification via ether cleavage.

This guide will dissect how these features collaboratively define the compound's reactivity,

making it a cornerstone for constructing diverse molecular architectures. The prevalence of

chloro-containing molecules in FDA-approved drugs underscores the importance of

understanding and utilizing such building blocks in drug discovery pipelines.[2][3]

Physicochemical Properties & Data
A summary of the key properties for 2-Chloro-5-methoxypyridin-4-amine is presented below.

Property Value Reference

CAS Number 1227586-39-1 [1]

Molecular Formula C₆H₇ClN₂O [1]

Molecular Weight 158.59 g/mol [1]

IUPAC Name
2-chloro-5-methoxypyridin-4-

amine
[1]

Canonical SMILES COC1=CN=C(Cl)C=C1N [1]

InChI Key
LDBLGEXLMHNSJY-

UHFFFAOYSA-N
[1]

Purity (Typical) ≥97% [1]

Physical State Liquid (at room temperature) [1]
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Core Reactivity Profile: A Mechanistic Examination
The reactivity of 2-Chloro-5-methoxypyridin-4-amine is dominated by transformations at the

C2-Cl bond. The pyridine ring's electron-deficient nature is the key driver for its susceptibility to

two major classes of reactions.

Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of pyridine chemistry.[4] Unlike electron-rich benzene rings,

the pyridine ring is inherently activated towards attack by nucleophiles, particularly at the C2

and C4 positions. This is because the electronegative nitrogen atom can effectively stabilize

the negative charge in the intermediate.[5] The reaction proceeds via a two-step addition-

elimination mechanism, involving a resonance-stabilized anionic intermediate known as a

Meisenheimer complex.[5]

The presence of electron-withdrawing groups typically enhances the rate of SNAr reactions.[5]

In this molecule, the C4-amine and C5-methoxy groups are electron-donating, which may

temper the reaction rate compared to pyridines bearing nitro or cyano groups. However, the

intrinsic activation provided by the ring nitrogen is sufficient to enable reactions with a wide

range of strong nucleophiles (e.g., alkoxides, thiolates, and secondary amines) under thermal

conditions.

Fig 1: Generalized SNAr reaction pathway.

Palladium-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions have revolutionized modern synthesis, and

2-Chloro-5-methoxypyridin-4-amine is an excellent substrate for these transformations. The

C-Cl bond can be readily activated by a low-valent palladium catalyst, initiating a catalytic cycle

that allows for the formation of new C-N, C-C, and C-O bonds with high efficiency and

functional group tolerance.

Key Cross-Coupling Reactions:

Buchwald-Hartwig Amination: This reaction is arguably the most powerful method for forming

C-N bonds and is used to couple the aryl chloride with a primary or secondary amine.[6] It
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provides a direct and modular route to highly substituted aminopyridines, which are common

motifs in pharmacologically active compounds.

Suzuki-Miyaura Coupling: Enables the formation of C-C bonds by coupling with boronic

acids or esters. This is a robust method for introducing new aryl or alkyl groups at the C2

position.

Sonogashira Coupling: Used to install alkyne functionalities through coupling with terminal

alkynes. This reaction is valuable for creating rigid scaffolds or for molecules that can

undergo further click chemistry. An example of this reaction's application can be seen in the

synthesis of selective monocarboxylate transporter 4 (MCT4) inhibitors.[7][8]

The general catalytic cycle for these reactions provides a self-validating framework for

experimental design, where the choice of ligand, base, and solvent is critical for success.[9]

Pd(0)Lₙ
(Active Catalyst)

Ar-Pd(II)(Cl)Lₙ

Oxidative
Addition

Ar-Pd(II)(R)Lₙ

Transmetalation

Reductive
Elimination

Ar-R (Product)

Ar-Cl

R-M
(e.g., R-B(OH)₂)

Base

Click to download full resolution via product page

Fig 2: Generalized catalytic cycle for Pd-cross-coupling.
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Reactivity of Substituents
While the C2-Cl bond is the primary reactive site, the amine and methoxy groups offer

secondary opportunities for modification:

C4-Amine: This nucleophilic group can be readily acylated with acid chlorides or anhydrides,

sulfonated with sulfonyl chlorides, or alkylated. These modifications are often used to

modulate solubility, cell permeability, or target binding in drug candidates.

C5-Methoxy: The methoxy group is generally robust. However, under forcing acidic

conditions (e.g., with HBr or BBr₃), it can be cleaved to the corresponding phenol. This

unmasks a new functional group, allowing for late-stage diversification, such as etherification

or esterification.

Synthetic Application & Protocol: Buchwald-Hartwig
Amination
To illustrate the practical utility of 2-Chloro-5-methoxypyridin-4-amine, a representative

protocol for a Buchwald-Hartwig amination is provided. This protocol is designed as a self-

validating system; successful execution relies on the careful exclusion of oxygen and water, the

purity of reagents, and the correct choice of catalyst components.[9]

Objective: To synthesize N-benzyl-5-methoxypyridine-2,4-diamine.

Reaction Scheme: 2-Chloro-5-methoxypyridin-4-amine + Benzylamine --(Pd Catalyst,

Ligand, Base)--> N-benzyl-5-methoxypyridine-2,4-diamine

Experimental Protocol
Materials:

2-Chloro-5-methoxypyridin-4-amine (1.0 eq)

Benzylamine (1.2 eq)

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

XPhos (4.5 mol%)
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Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

Anhydrous Toluene

Schlenk flask or microwave vial with stir bar

Inert gas (Argon or Nitrogen) manifold

Workflow:

1. Preparation
- Dry glassware

- Weigh solids into vial under N₂

2. Reagent Addition
- Add anhydrous toluene

- Add benzylamine via syringe

3. Reaction
- Seal vial

- Heat to 100 °C with stirring
- Monitor by TLC/LC-MS

4. Workup
- Cool to RT

- Quench with water
- Extract with Ethyl Acetate

5. Purification
- Dry organic layer (Na₂SO₄)

- Concentrate in vacuo
- Purify by column chromatography

6. Analysis
- Characterize by ¹H NMR, ¹³C NMR, MS
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Fig 3: Standard workflow for a cross-coupling experiment.

Step-by-Step Procedure:

Catalyst Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add 2-
Chloro-5-methoxypyridin-4-amine (e.g., 158 mg, 1.0 mmol), Sodium tert-butoxide (135

mg, 1.4 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), and XPhos (21 mg, 0.045 mmol).

Solvent and Reagent Addition: Evacuate and backfill the flask with inert gas three times.[9]

Add anhydrous toluene (5 mL) via syringe, followed by benzylamine (130 µL, 1.2 mmol).

Reaction: Seal the flask and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-

18 hours. The causality for heating is to overcome the activation energy for the oxidative

addition step and ensure a reasonable reaction rate.

Monitoring: Progress can be monitored by taking small aliquots (under inert atmosphere) and

analyzing by TLC or LC-MS to confirm the consumption of starting material.

Workup: After cooling to room temperature, carefully quench the reaction by adding water

(10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15

mL).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue should

be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate

gradient) to yield the pure product.

Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C

NMR, and high-resolution mass spectrometry (HRMS).

Safety and Handling
As with any laboratory chemical, proper safety precautions are essential.

Hazards: This compound may be harmful if swallowed, inhaled, or in contact with skin.[10]

[11] It can cause skin and eye irritation.
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Precautions: Always handle in a well-ventilated chemical fume hood.[10] Wear appropriate

personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-

resistant gloves.[10]

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

Conclusion
2-Chloro-5-methoxypyridin-4-amine is a quintessential example of a modern synthetic

building block. Its reactivity is primarily centered on the C2-Cl bond, which serves as a versatile

linchpin for both nucleophilic aromatic substitution and an array of palladium-catalyzed cross-

coupling reactions. The amine and methoxy substituents not only fine-tune this reactivity but

also provide additional points for molecular elaboration. A thorough, mechanistically-grounded

understanding of its reaction profile empowers researchers in drug discovery and materials

science to strategically design and execute efficient synthetic routes to novel and complex

chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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